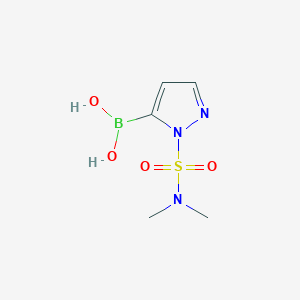
2-(二甲基磺酰胺基)吡唑-3-硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylsulfamoyl)pyrazole-3-boronic acid is a boronic acid derivative with the molecular formula C5H10BN3O4S. This compound is known for its unique structure, which includes a pyrazole ring substituted with a dimethylsulfamoyl group and a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
科学研究应用
2-(Dimethylsulfamoyl)pyrazole-3-boronic acid has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
作用机制
- In SM coupling, the compound interacts with Pd complexes, leading to the formation of new Pd–C bonds. The reaction involves both oxidative addition (with electrophilic organic groups) and transmetalation (with nucleophilic organic groups transferred from boron to palladium) .
- During SM coupling, it undergoes rapid transmetalation with Pd(II) complexes, facilitating the formation of carbon–carbon bonds .
Target of Action
Mode of Action
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsulfamoyl)pyrazole-3-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of 2-(Dimethylsulfamoyl)pyrazole-3-boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using palladium catalysts and specific ligands to enhance the reaction efficiency .
化学反应分析
Types of Reactions
2-(Dimethylsulfamoyl)pyrazole-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar reactions.
3-Pyridylboronic acid: A boronic acid with a pyridine ring, used in organic synthesis.
4-Methoxyphenylboronic acid: A boronic acid with a methoxy group, used in Suzuki–Miyaura coupling reactions.
Uniqueness
2-(Dimethylsulfamoyl)pyrazole-3-boronic acid is unique due to its combination of a pyrazole ring and a dimethylsulfamoyl group, which provides distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in specific synthetic and research applications .
属性
IUPAC Name |
[2-(dimethylsulfamoyl)pyrazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BN3O4S/c1-8(2)14(12,13)9-5(6(10)11)3-4-7-9/h3-4,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCGKMPCSGUOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1S(=O)(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

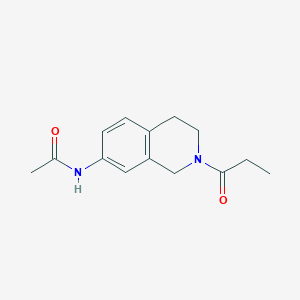
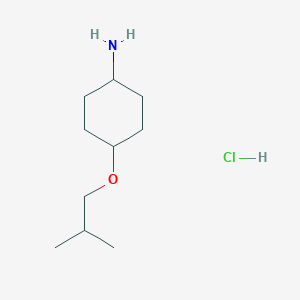
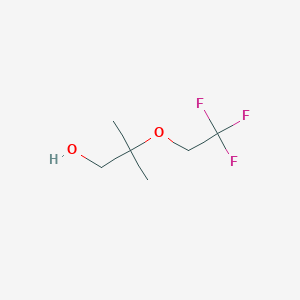
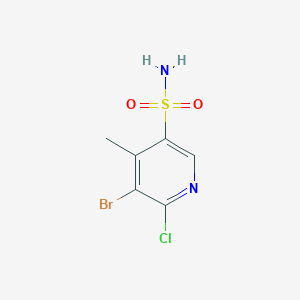
![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)
![2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2419178.png)
![Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2419179.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419180.png)
![3-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2419181.png)
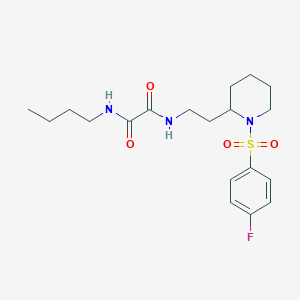
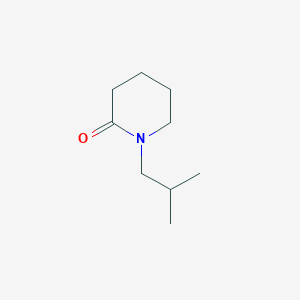
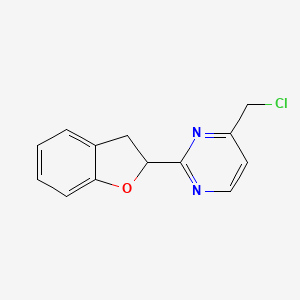
![2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2419187.png)
